molecular formula C28H36N4O7 B14108522 2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide

2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide

Cat. No.: B14108522
M. Wt: 540.6 g/mol
InChI Key: LTBGHQVRFRKHLN-UHFFFAOYSA-N
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Description

2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[117102,1104,9015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the dioxo groups may produce hydroxyl derivatives.

Scientific Research Applications

2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-{[(2S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-tetraen-10-yl]methyl}butanamide
  • 2-amino-N-{[(2S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-tetraen-10-yl]methyl}butanamide

Uniqueness

The uniqueness of 2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[117102,1104,9

Properties

Molecular Formula

C28H36N4O7

Molecular Weight

540.6 g/mol

IUPAC Name

2-amino-N-[(12,18-dihydroxy-7,17-dimethoxy-6,16,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide

InChI

InChI=1S/C28H36N4O7/c1-11-14-7-18-28(37)32-17(22(31(18)4)15(14)9-20(33)25(11)38-5)8-16-21(19(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)23(16)34/h9,13,17-19,22,28,33,37H,7-8,10,29H2,1-6H3,(H,30,36)

InChI Key

LTBGHQVRFRKHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C(N4C(CC5=C(C4CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(C2=CC(=C1OC)O)N3C)O

Origin of Product

United States

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